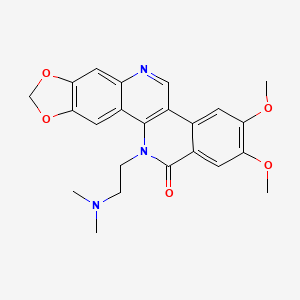

Arc-111

Description

Structure

3D Structure

Properties

CAS No. |

500214-53-9 |

|---|---|

Molecular Formula |

C23H23N3O5 |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

21-[2-(dimethylamino)ethyl]-16,17-dimethoxy-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one |

InChI |

InChI=1S/C23H23N3O5/c1-25(2)5-6-26-22-15-9-20-21(31-12-30-20)10-17(15)24-11-16(22)13-7-18(28-3)19(29-4)8-14(13)23(26)27/h7-11H,5-6,12H2,1-4H3 |

InChI Key |

UVXCXZBZPFCAAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one ARC-111 ARC111 topovale |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Mechanism of Action of Arc-111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arc-111 is a novel small-molecule entity with a compelling dual mechanism of action, positioning it as a promising candidate in oncology. This document provides an in-depth technical overview of this compound's core functions, targeting two critical pathways in cancer progression: topoisomerase I (TOP1) inhibition and the suppression of hypoxia-inducible factor-1alpha (HIF-1α) accumulation. This guide synthesizes available preclinical data, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows, offering a comprehensive resource for the scientific community.

Introduction

This compound, chemically known as 8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one, is a synthetic antitumor agent that has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3][4] Its multifaceted mechanism of action distinguishes it from conventional chemotherapeutic agents. Under normoxic conditions, this compound functions as a potent inhibitor of topoisomerase I, an essential enzyme for DNA replication and transcription.[4] In the hypoxic microenvironment characteristic of solid tumors, this compound exhibits a second, distinct activity: the inhibition of HIF-1α protein accumulation.[5] This dual activity allows this compound to attack cancer cells on two fronts, addressing both cellular proliferation and adaptation to hypoxic stress.

Mechanism of Action

Topoisomerase I Inhibition

This compound's primary mechanism of action under normal oxygen conditions is the inhibition of topoisomerase I (TOP1).[4] TOP1 alleviates torsional stress in DNA by inducing transient single-strand breaks.[6] this compound stabilizes the covalent complex between TOP1 and DNA, preventing the re-ligation of the DNA strand.[4] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[4]

Diagram of Topoisomerase I Inhibition by this compound

Caption: this compound stabilizes the TOP1-DNA complex, leading to double-strand breaks and apoptosis.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation

In the low-oxygen environment of solid tumors, cancer cells rely on the transcription factor HIF-1α to adapt and survive.[5] Under hypoxic conditions, HIF-1α protein is stabilized and accumulates, leading to the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[7][8] this compound has been shown to specifically inhibit the hypoxia-induced accumulation of HIF-1α protein.[5] This inhibition is independent of the proteasomal degradation pathway and appears to be related to the inhibition of HIF-1α protein synthesis.[5] Notably, this activity is distinct from its antiproliferative effects and is only observed under hypoxic conditions.[5] The inhibition of HIF-1α accumulation by this compound is also dependent on the presence of topoisomerase I.[5]

Signaling Pathway of HIF-1α Regulation and this compound's Point of Intervention

Caption: this compound inhibits the synthesis of HIF-1α protein under hypoxic conditions.

Quantitative Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Murine Leukemia | 1[1] |

| P388/CPT45 (TOP1-deficient) | Murine Leukemia | 300[1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Dosage and Schedule | Outcome |

| HCT-8 (Colon Carcinoma) | This compound | 2 mg/kg, i.v., 3 times weekly for 2 weeks | Significant tumor growth inhibition[1] |

| SKNEP (Anaplastic Wilms' Tumor) | This compound | 2 mg/kg, i.v., [(dx5)2]3 schedule | Tumor regression[2] |

Experimental Protocols

Western Blotting for HIF-1α

This protocol describes the detection of HIF-1α protein levels in cell lysates.

-

Cell Culture and Treatment: Culture human cancer cells (e.g., PC-3) to 70-80% confluency. Treat cells with this compound at desired concentrations and expose to normoxic (21% O₂) or hypoxic (1% O₂) conditions for 4-6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Experimental Workflow for Western Blotting

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Characterization of this compound as a novel topoisomerase I-targeting anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits hypoxia-mediated hypoxia-inducible factor-1alpha accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF-1α pathway | Abcam [abcam.com]

Arc-111: A Technical Whitepaper on its Discovery, Origin, and Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arc-111 (also known as topovale) is a potent, synthetic small-molecule inhibitor of human topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription. Identified from the dibenzo[c,h][1]naphthyridin-6-one class of compounds, this compound exhibits significant cytotoxic activity against a range of cancer cell lines, including those resistant to established chemotherapeutic agents. Its mechanism of action involves the stabilization of the Top1-DNA cleavage complex, which leads to the formation of irreversible DNA double-strand breaks, activation of the DNA damage response (DDR) pathway, and subsequent apoptosis. This document provides an in-depth technical overview of the discovery, origin, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols for its characterization and diagrams of its core signaling pathways are also presented to facilitate further research and development.

Discovery and Origin

This compound, chemically identified as 5H-2,3-Dimethoxy-8,9-methylenedioxy-5-[2(N,N-dimethylamino)ethyl]dibenzo[c,h][1]naphthyridin-6-one, is a synthetic compound that emerged from medicinal chemistry efforts to identify novel, non-camptothecin topoisomerase I inhibitors with improved pharmacological properties.[2][3] The core scaffold, 5H-dibenzo[c,h][1]naphthyridin-6-one, was investigated for its potential as an anticancer agent.

The "discovery" of this compound, referred to as compound 3a in early publications, was part of a systematic evaluation of substitutions at the 5-position of the dibenzonaphthyridine ring system.[2] Researchers synthesized a series of analogues to explore the structure-activity relationship concerning cytotoxicity and Top1-targeting activity. Potent Top1-targeting activity was observed when the 5-position was substituted with a 2-(N,N-dimethylamino)ethyl group, which is the defining feature of this compound.[2] This specific substitution was found to be highly effective in promoting the stabilization of the Top1-DNA cleavage complex, leading to potent anticancer effects.

Data Presentation

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, this compound retains its potency in cell lines resistant to camptothecin (CPT), a clinically used Top1 inhibitor, due to its distinct drug resistance profile. For instance, it is not a substrate for the ATP-binding cassette transporter breast cancer resistance protein (BCRP), which is a common mechanism of resistance to camptothecins.[3][4]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Murine Leukemia | 5 | [3] |

| P388/CPT45 (Top1-deficient) | Murine Leukemia | >10,000 | [3] |

| RPMI-8402 | Human T-cell Leukemia | 30-55 | [5] |

| CPT-K5 (CPT-resistant) | Human T-cell Leukemia | - | [3] |

| U937 | Human Histiocytic Lymphoma | - | [3] |

| U937/CR (CPT-resistant) | Human Histiocytic Lymphoma | - | [3] |

| KB3-1 | Human Epidermoid Carcinoma | 30-55 | [5] |

| HCT-8 | Human Colon Carcinoma | - | [3] |

| SKNEP | Human Wilms' Tumor | - | [3] |

| MDA-MB-435 | Human Breast Carcinoma | - | [2] |

Note: Some IC50 values were reported as a range or were not explicitly quantified in the source material.

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the significant antitumor activity of this compound.

| Tumor Model | Animal Model | Dosing Schedule | Outcome | Reference |

| HCT-8 Human Colon Carcinoma | SCID Mice | 2 mg/kg, i.v., 3x weekly for 2 weeks | Significant tumor growth inhibition, comparable to CPT-11 | [6] |

| SKNEP Human Wilms' Tumor | SCID Mice | 2 mg/kg, i.v., [(dx5)2]3 schedule | Favorable activity compared to Topotecan and CPT-11 | [6] |

| MDA-MB-435 Human Breast Carcinoma | Athymic Nude Mice | 2.0 mg/kg, i.p. or oral, 3x weekly | Effective tumor regression | [2] |

Experimental Protocols

DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on Topoisomerase I's ability to relax supercoiled DNA.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)

-

This compound (or other test compounds) dissolved in DMSO

-

Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose Gel in 1x TAE buffer

-

Ethidium Bromide staining solution

-

Distilled water

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Topo I Assay Buffer

-

1 µL of supercoiled DNA (e.g., 0.25 µg/µL)

-

Varying concentrations of this compound (or DMSO for control)

-

Distilled water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of diluted human Topoisomerase I.

-

Incubate the reaction tubes at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel. Include a marker of relaxed plasmid DNA.

-

Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) until the dye front nears the end of the gel.

-

Stain the gel with ethidium bromide for 15-30 minutes.

-

Destain the gel in distilled water for 10-30 minutes.

-

Visualize the DNA bands under UV transillumination. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control, where the DNA should be mostly in its relaxed form.

Band Depletion Assay (Immunoblotting for Top1-DNA Covalent Complexes)

This assay provides evidence for the formation of Top1-DNA covalent complexes within cells, as the formation of these complexes reduces the amount of free Top1 detectable by immunoblotting.

Materials:

-

Cancer cell line (e.g., RPMI-8402)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., 1% Sarkosyl in 10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Cesium Chloride (CsCl) gradient solutions

-

Ultracentrifuge

-

Nitrocellulose membrane

-

Primary antibody against human Topoisomerase I

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to 40-60% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 100 nM, 300 nM) or vehicle control (DMSO) for 15 minutes at 37°C.

-

Lyse the cells directly on the plate with lysis buffer.

-

Layer the cell lysates onto a CsCl gradient and centrifuge at high speed (e.g., 125,000 x g) for 21 hours to separate DNA-protein complexes from free protein.

-

Fractionate the gradient from the bottom. The DNA-containing fractions will be at the bottom.

-

Slot-blot the fractions onto a nitrocellulose membrane.

-

Perform immunoblotting using a primary antibody against Topoisomerase I.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. A "depletion" or reduction of the Top1 immunoreactive band in the free protein fractions of this compound-treated samples compared to the control indicates the formation of Top1-DNA covalent complexes.[3]

Mandatory Visualizations

This compound Mechanism of Action

Caption: this compound stabilizes the Top1-DNA complex, leading to DNA damage and apoptosis.

Experimental Workflow: Band Depletion Assay

Caption: Workflow for detecting Top1-DNA complexes via the band depletion assay.

Conclusion and Future Directions

This compound is a potent and promising synthetic topoisomerase I inhibitor with a distinct pharmacological profile that overcomes some limitations of existing therapies. Its robust preclinical activity, both in vitro and in vivo, establishes it as a valuable lead compound for the development of new anticancer agents. The detailed methodologies and data presented in this whitepaper provide a foundation for further investigation into its mechanism of action, potential for combination therapies, and the development of second-generation analogues with enhanced therapeutic indices. While searches for "this compound" or "topovale" in clinical trial registries did not yield any results, suggesting it has not formally entered clinical development under these names, its compelling preclinical profile warrants continued exploration by the research and drug development community.

References

- 1. researchgate.net [researchgate.net]

- 2. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of this compound as a novel topoisomerase I-targeting anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esters and amides of 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-carboxylic acid: potent cytotoxic and topoisomerase I-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The In Vitro Biological Function of Arc-111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arc-111 (also known as Topovale) is a potent, synthetic, non-camptothecin antitumor agent designed as a topoisomerase I (TOP1) inhibitor.[1][2] In vitro studies have extensively characterized its mechanism of action, demonstrating that it effectively targets and poisons TOP1, leading to the stabilization of TOP1-DNA covalent complexes, induction of DNA strand breaks, and subsequent cancer cell death.[1][3][4] A key advantage of this compound over traditional camptothecins is its distinct drug resistance profile; it is not a substrate for the breast cancer resistance protein (BCRP) drug efflux pump, and its cytotoxicity is not significantly impacted by human serum albumin (HSA).[1][3] Furthermore, this compound exhibits a secondary anticancer mechanism by inhibiting the hypoxia-induced accumulation of Hypoxia-Inducible Factor-1alpha (HIF-1α), a critical regulator in tumorigenesis.[5] This guide provides a comprehensive overview of the in vitro biological functions of this compound, detailing its core mechanism, cellular responses, and relevant experimental protocols.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound is human DNA topoisomerase I (TOP1), an essential enzyme that alleviates torsional stress in DNA during replication and transcription by catalyzing the relaxation of supercoiled DNA.[6]

The catalytic cycle of TOP1 involves:

-

Cleavage of one DNA strand.

-

Formation of a transient covalent intermediate known as the "cleavable complex," where the enzyme is linked to the 3'-phosphate end of the broken DNA strand.[6]

-

Passage of the intact DNA strand through the break.

-

Religation of the cleaved DNA strand.

This compound exerts its cytotoxic effects by acting as a TOP1 "poison." It intercalates into the DNA at the site of cleavage and stabilizes the TOP1-DNA cleavable complex.[6] This action inhibits the DNA religation step, leading to an accumulation of these complexes.[6] When a replication fork collides with this trapped complex, the transient single-strand break is converted into a permanent and lethal double-strand break, triggering downstream cell death pathways.[6] In vitro assays confirm that this compound is as potent as camptothecin (CPT) in stimulating TOP1-mediated DNA cleavage.[4]

Quantitative Data: In Vitro Cytotoxicity and TOP1 Targeting

This compound demonstrates potent cytotoxic activity across a wide range of human cancer cell lines, with IC₅₀ values often in the low nanomolar range. Its efficacy is comparable to, and in some cases superior to, other TOP1 inhibitors like camptothecin and its derivatives.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of this compound and Reference Compounds

| Cell Line | Cancer Type | This compound | Camptothecin (CPT) | SN-38 | Topotecan (TPT) |

|---|---|---|---|---|---|

| RPMI-8402 | Lymphoblastoma | ~0.005[7] | ~0.005[7] | - | - |

| P388 | Murine Leukemia | ~0.005[7] | ~0.005[7] | - | - |

| HCT-116 | Colon Carcinoma | 0.16[8] | - | 0.12[8] | 0.25[8] |

| HT-29 | Colon Carcinoma | Potent[9] | - | - | Potent[9] |

| KB3-1 | Epidermoid Carcinoma | 0.005[7] | - | - | - |

| HepG2 | Hepatocellular Carcinoma | 0.025[8] | - | - | - |

| MCF-7 | Breast Cancer | 1.08[8] | - | - | - |

| A2780 | Ovarian Cancer | 0.25[8] | - | - | - |

| MiaPaCa2 | Pancreatic Cancer | Potent[9] | - | - | - |

| NCI-H460 | Lung Cancer | Potent[9] | - | - | - |

Note: Data compiled from multiple sources.[7][8][9] Exact values may vary based on experimental conditions.

The TOP1-targeting activity of this compound has been shown to be similar to that of camptothecin in purified systems.[3]

Table 2: Relative TOP1-Targeting Activity

| Compound | Relative Effective Concentration (REC) vs. Topotecan* |

|---|---|

| Topotecan | 1.0 (Reference) |

| This compound | Similar to CPT[7] |

| Camptothecin (CPT) | ~1.0[7] |

*Relative Effective Concentration (REC) is the concentration relative to a reference compound required to produce a set amount (e.g., 10%) of cleaved plasmid DNA in the presence of purified human TOP1.[7]

Cellular Responses and Signaling

Induction of TOP1-DNA Complexes and Downstream Signaling

In tumor cells, this compound rapidly induces the formation of reversible TOP1-cleavable complexes within minutes of treatment.[3] This triggers a series of cellular responses, including the conjugation of SUMO (Small Ubiquitin-like Modifier) to TOP1, which is thought to be part of a cellular repair mechanism.[3][9] The persistent DNA damage ultimately leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1][8]

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits hypoxia-mediated hypoxia-inducible factor-1alpha accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase I-Mediated DNA Cleavage Induced by the Minor Groove-Directed Binding of Bibenzimidazoles to a Distal Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel topoisomerase I-targeting antitumor agents synthesized from the N,N,N-trimethylammonium derivative of this compound, 5H-2,3-dimethoxy-8,9-methylenedioxy-5-[(2-N,N,N-trimethylammonium)ethyl]dibenzo[c,h][1,6]-naphthyridin-6-one iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

Unraveling the Arc Homolog Network: A Technical Guide for Neuroscientists and Drug Development Professionals

Abstract

The Activity-Regulated Cytoskeleton-Associated (Arc) protein, also known as Arg3.1, is a pivotal regulator of synaptic plasticity and memory. Its unique evolutionary history, intricate signaling pathways, and novel mechanism of intercellular communication have positioned it as a molecule of intense interest for understanding cognitive function and developing therapeutics for neurological disorders. This technical guide provides an in-depth overview of Arc and its homologous proteins, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex biological pathways.

A Note on Nomenclature: The term "Arc-111" as a protein is not standard in scientific literature. It is believed to be a potential misnomer for the Arc (Activity-Regulated Cytoskeleton-Associated) protein , arising from possible confusion with the small molecule topoisomerase inhibitor this compound or antibody catalog numbers. This document will focus exclusively on the Arc protein and its homologs.

Introduction to Arc and its Homologs

Arc is a neuronal immediate-early gene (IEG) that is rapidly transcribed in response to patterns of synaptic activity associated with learning and memory.[1] Unlike many other IEGs that function as transcription factors, Arc protein acts directly at postsynaptic sites and within the nucleus to orchestrate long-lasting changes in synaptic strength.[2][3]

A remarkable feature of Arc is its evolutionary origin. The Arc gene was domesticated from a Ty3/gypsy retrotransposon, and the protein retains structural and functional homology to the retroviral Group-specific antigen (Gag) polyprotein.[2][4] This allows Arc to self-assemble into virus-like capsids, a function critical for its role in mediating intercellular transfer of its own mRNA between neurons.[4]

Vertebrate Homologs

The Arc protein is highly conserved across tetrapods, including mammals such as humans, mice, and rats.[5] The amino acid sequences among these species are nearly identical, reflecting a strong evolutionary pressure to maintain its critical functions in the nervous system. The protein consists of a flexible N-terminal domain and a C-terminal region containing two lobes (N-lobe and C-lobe) that form a structure similar to the retroviral Gag capsid domain.[6]

Invertebrate Homologs

Interestingly, Arc homologs in insects, such as Drosophila melanogaster, appear to have arisen from a separate, independent domestication of a Ty3/gypsy retrotransposon.[7] Drosophila have at least two functional Arc homologs, dArc1 and dArc2.[2] These proteins share sequence and structural similarity with the C-terminal capsid domain of mammalian Arc but lack the large N-terminal domain.[6][8] Despite this difference, they also form retrovirus-like capsids and are involved in intercellular signaling at the neuromuscular junction, a striking example of convergent evolution.[2][4]

Quantitative Data Summary

This section summarizes the available quantitative data regarding the sequence homology of Arc proteins across different species.

Table 1: Arc Protein Sequence Homology

| Comparison Species 1 | Comparison Species 2 | Domain Compared | Percent Identity | Percent Similarity | Reference(s) |

| Human (Homo sapiens) | Mouse (Mus musculus) | Full Protein | ~98% | ~99% | [Calculated from[2]] |

| Human (Homo sapiens) | Rat (Rattus norvegicus) | Full Protein | ~98% | ~99% | [Calculated from[2]] |

| Mouse (Mus musculus) | Rat (Rattus norvegicus) | Full Protein | ~99% | ~99% | [Calculated from[2]] |

| Mammalian Arc | Drosophila dArc1 | C-Terminal Half | 23% | 40% | [8] |

| Drosophila dArc1 | Drosophila dArc2 | Full Protein | ~53% | ~73% | [2] |

Core Functions and Signaling Pathways

Arc is a master regulator of synaptic plasticity, mediating both long-term potentiation (LTP) and long-term depression (LTD). Its functions are intricately linked to its subcellular localization and its ability to interact with a multitude of binding partners.

Regulation of AMPA Receptor Trafficking

A primary function of Arc is the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor endocytosis at the postsynaptic membrane.[4] By interacting with components of the endocytic machinery, such as dynamin and endophilin, Arc facilitates the removal of AMPA receptors from the synapse.[1] This mechanism is crucial for LTD and homeostatic scaling, a process that allows neurons to adjust their overall synaptic strength in response to chronic changes in network activity.[4]

Intercellular Communication via Arc Capsids

The discovery that Arc forms virus-like capsids that encapsulate RNA for intercellular transfer has revolutionized our understanding of neuronal communication.[4] Arc protein and its own mRNA are released from neurons in extracellular vesicles (EVs). These EVs can then be taken up by neighboring neurons, where the transferred mRNA can be translated. This novel signaling pathway is thought to play a role in coordinating synaptic plasticity across neuronal ensembles.[4]

Upstream Signaling Pathway for Arc Induction

Arc transcription is tightly regulated by synaptic activity. The canonical pathway involves the influx of calcium through NMDA receptors, which activates downstream signaling cascades, prominently the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] Brain-derived neurotrophic factor (BDNF) also potently induces Arc expression.[8] These pathways converge on transcription factors that bind to regulatory elements in the Arc gene promoter, leading to its rapid transcription.

Caption: Upstream signaling cascade for Arc gene transcription.

Downstream Effector Pathways of Arc Protein

Once translated, Arc protein engages in multiple downstream pathways at both the synapse and in the nucleus.

References

- 1. Arc Antibody | Affinity Biosciences [affbiotech.com]

- 2. Characterization of the C-terminal tail of the Arc protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. ARC/ARG3.1 antibody (16290-1-AP) | Proteintech [ptglab.com]

- 7. Evolutionary parameters of the transcribed mammalian genome: An analysis of 2,820 orthologous rodent and human sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of Arc Binding to Synaptic Proteins: Implications for Cognitive Disease - PMC [pmc.ncbi.nlm.nih.gov]

Arc-111 (Topovale): A Technical Review of a Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc-111, also known as Topovale, is a synthetic small-molecule inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2][3] Its chemical name is 8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][4]naphthyridin-6-one.[2] this compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines and has shown significant antitumor effects in preclinical models.[2][5] This technical guide provides an in-depth review of the available scientific literature on this compound, focusing on its mechanism of action, preclinical efficacy, and unique properties that distinguish it from other topoisomerase I inhibitors like camptothecin (CPT).

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its primary anticancer effect by targeting and inhibiting DNA topoisomerase I (TOP1).[2] Like other TOP1 inhibitors, this compound traps the enzyme in a covalent complex with DNA, known as the TOP1 cleavage complex.[2][5] This stabilization of the cleavage complex leads to the formation of DNA strand breaks, which, when encountered by the replication machinery, can be converted into lethal double-strand breaks, ultimately triggering apoptosis and cell death.[2][4] Evidence for this mechanism comes from studies showing that this compound induces reversible TOP1 cleavage complexes in tumor cells.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Murine Leukemia | Low nM range | [2] |

| HCT-8 | Human Colon Carcinoma | Low nM range | [2] |

| SKNEP | Anaplastic Wilms' Tumor | Low nM range | [2] |

| RPMI-8402 | Human T-cell Leukemia | Not specified, but effective | [4][5] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Tumor Model | Treatment Schedule | Dosage | Outcome | Reference |

| HCT-8 Colon Carcinoma | Three times weekly for 2 weeks (i.v.) | 0.5, 1, 2 mg/kg | Tumor regression; as active as CPT-11 | [5] |

| SKNEP Anaplastic Wilms' Tumor | [(dx5)2]3 schedule (i.v.) | 1, 2 mg/kg | Tumor regression; compared favorably with CPT-11 and topotecan | [5] |

Table 3: Resistance Profile of this compound

| Cell Line | Resistance Mechanism | Fold Resistance to this compound | Reference |

| P388/CPT45 | TOP1-deficient | >100-fold | [2] |

| CPT-K5 | Mutant TOP1 | Greatly reduced cytotoxicity | [2] |

| U937/CR | Mutant TOP1 | Greatly reduced cytotoxicity | [2] |

Unique Properties of this compound

This compound exhibits several properties that differentiate it from the camptothecin class of topoisomerase I inhibitors:

-

Distinct Resistance Profile: Unlike camptothecins, this compound is not a substrate for the ATP-binding cassette transporter breast cancer resistance protein (BCRP/ABCG2), a common mechanism of drug resistance.[2]

-

Low Impact of Serum Albumin: The cytotoxicity of this compound is not significantly affected by the presence of human serum albumin, which can reduce the activity of some other drugs.[2]

-

Dual Mechanism under Hypoxia: In addition to its topoisomerase I-mediated cytotoxicity, this compound has a distinct mechanism of action under hypoxic conditions, where it inhibits the accumulation of hypoxia-inducible factor-1alpha (HIF-1α).[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway affected by this compound is the DNA damage response pathway initiated by the stabilization of TOP1-DNA cleavage complexes. Under hypoxic conditions, it also impacts the HIF-1α signaling pathway.

References

- 1. This compound inhibits hypoxia-mediated hypoxia-inducible factor-1alpha accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a novel topoisomerase I-targeting anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Arc Signaling Pathway

Disclaimer: The term "Arc-111 signaling pathway" does not correspond to a recognized signaling cascade in current scientific literature. It is possible this refers to a specific experimental context, the small molecule inhibitor this compound involved in cancer biology[1][2], or an antibody catalog number (e.g., 156 111)[3]. This guide will focus on the well-established Activity-regulated cytoskeleton-associated protein (Arc) signaling pathway , a pivotal regulator of synaptic plasticity in the central nervous system.

Introduction

The Activity-regulated cytoskeleton-associated protein (Arc), also known as Arg3.1, is a neuronal immediate-early gene (IEG) that is essential for long-lasting synaptic plasticity, learning, and memory consolidation.[4][5] Unlike many other IEGs, Arc is not a transcription factor but functions directly at postsynaptic sites and within the nucleus to modulate neuronal structure and function.[6] Its expression is tightly regulated by synaptic activity, making it a key indicator of neuronal activation and plastic changes in the brain.[7][8] Arc signaling is primarily studied in the context of glutamatergic neurons in the hippocampus and cortex.[4] Dysregulation of the Arc pathway has been implicated in various neurological and cognitive disorders, including Alzheimer's disease and Fragile X syndrome.[4][9]

Upstream Regulation of Arc Expression

The transcription of the Arc gene is rapidly and transiently induced in response to patterns of synaptic activity that trigger long-term changes in synaptic strength.[6][8] This process integrates signals from multiple upstream pathways that converge on the Arc promoter in the nucleus.

Key signaling cascades initiating Arc transcription include:

-

NMDA Receptor (NMDAR) Activation: Influx of Ca²⁺ through NMDARs is a primary trigger for Arc expression. This Ca²⁺ signal activates downstream kinases such as Calcium/calmodulin-dependent protein kinase (CaMK).[6]

-

Metabotropic Glutamate Receptor (mGluR) Signaling: Activation of group I mGluRs initiates signaling cascades involving Protein Kinase C (PKC).[6]

-

Brain-Derived Neurotrophic Factor (BDNF) Signaling: BDNF binding to its receptor, TrkB, activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular-signal-regulated kinase (ERK) pathway, which is a crucial regulator of Arc transcription.[6][7]

These pathways converge on transcription factors that bind to regulatory elements in the Arc promoter, such as the serum response element (SRE), which binds serum response factor (SRF), and the cAMP response element (CRE), which binds CREB.[6]

Arc mRNA Trafficking and Downstream Effector Functions

Following transcription, Arc mRNA is rapidly transported out of the nucleus and into the dendrites, where it localizes to active synaptic sites.[7][10] This process is dependent on actin polymerization and ERK phosphorylation.[7] At these sites, Arc mRNA is locally translated into Arc protein, allowing for a synapse-specific response to neuronal activity.

The newly synthesized Arc protein mediates several critical downstream functions:

-

AMPA Receptor Endocytosis: Arc interacts with endocytic machinery proteins, such as endophilin-3 and dynamin-2, to facilitate the internalization of AMPA-type glutamate receptors (AMPARs) from the postsynaptic membrane.[7][11] This is a key mechanism for long-term depression (LTD) and homeostatic synaptic scaling.

-

Actin Cytoskeleton Regulation: Arc associates with the actin cytoskeleton, influencing dendritic spine morphology.[3][11]

-

Nuclear Functions: Arc can also translocate to the nucleus, where it associates with promyelocytic leukemia nuclear bodies (PML-NBs) and regulates the transcription of other genes, including the AMPAR subunit GluA1, contributing to homeostatic plasticity.[5][6]

-

Intercellular Transfer: Uniquely, Arc protein can self-assemble into virus-like capsids that encapsulate RNA. These capsids are released from neurons in extracellular vesicles and can transfer their cargo to other cells, suggesting a role for Arc in non-cell-autonomous signaling.[10]

Quantitative Data Summary

The study of Arc signaling has yielded significant quantitative data regarding its expression, localization, and interactions.

Table 1: Arc Expression Dynamics in Response to Neuronal Activity

| Experimental Model/Stimulus | Brain Region | Peak mRNA Expression (Time Post-Stimulus) | Peak Protein Expression (Time Post-Stimulus) | Fold Change (approx.) | Citation |

|---|---|---|---|---|---|

| Manual Whisker Stimulation | Hippocampus | 15 minutes | 30 min - 2 hours | ~1.8-fold (mRNA) | [12] |

| Spatial Exploration | Hippocampus (CA1) | 30 minutes | 30 min - 2 hours | - | [13] |

| BDNF Treatment | Cortical Neurons | - | - | >20-fold increase in dimer |[14] |

Table 2: Subcellular Localization and Density of Arc Protein

| Brain Region | Subcellular Compartment | Arc Density (gold particles/µm²) | Notes | Citation |

|---|---|---|---|---|

| Hippocampus (CA1) | Postsynaptic Cytoplasm | 55.2 ± 3.7 | 25% higher than presynaptic | [15] |

| Hippocampus (CA1) | Presynaptic Cytoplasm | 44.0 ± 2.9 | - | [15] |

| Hippocampus (CA1) | Postsynaptic Density (PSD) | 10.3 ± 0.7 (particles/µm) | 26% higher than active zone | [15] |

| Hippocampus (CA1) | Presynaptic Active Zone | 7.6 ± 0.6 (particles/µm) | - |[15] |

Table 3: Known Arc Protein Interactions

| Interacting Protein | Binding Site on Arc (Amino Acids) | Functional Role | Citation |

|---|---|---|---|

| Endophilin 3 | 89-100 | AMPAR Endocytosis | [7] |

| Dynamin 2 | 195-214 | AMPAR Endocytosis | [7] |

| CaMKII | N/A | Synaptic targeting | [9] |

| βSpectrinIV | N/A | Formation of PML-NBs |[5] |

Experimental Protocols

Detailed methodologies are crucial for the study of the Arc signaling pathway. Below are protocols for key experiments.

Protocol 1: Western Blotting for Arc Protein Detection

This protocol is used to detect and quantify Arc protein levels in tissue or cell lysates.

1. Sample Preparation: a. Homogenize brain tissue (e.g., hippocampus) or lyse cultured neurons in TRI reagent® solution or a suitable lysis buffer containing protease inhibitors.[12] b. Determine protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Load samples onto a polyacrylamide gel (e.g., 10%) and separate proteins by electrophoresis.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for Arc (e.g., rabbit anti-Arc) overnight at 4°C. A typical dilution is 1:1000.[3] c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. The Arc protein appears as a band at approximately 55 kDa.[7] c. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Arc Interaction Partners

This protocol is used to identify proteins that interact with Arc in their native state.

1. Lysate Preparation: a. Lyse cells or tissue in a non-denaturing Co-IP buffer containing protease inhibitors to preserve protein complexes. b. Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

2. Immunoprecipitation: a. Incubate the pre-cleared lysate with an anti-Arc antibody or a control IgG overnight at 4°C with gentle rotation. b. Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

3. Washing and Elution: a. Pellet the beads by centrifugation and wash them 3-5 times with Co-IP buffer to remove non-specifically bound proteins. b. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Analysis: a. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-dynamin). b. Alternatively, for discovery of novel partners, the entire eluate can be analyzed by mass spectrometry.[14]

References

- 1. This compound inhibits hypoxia-mediated hypoxia-inducible factor-1alpha accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sysy.com [sysy.com]

- 4. innovationhub.world [innovationhub.world]

- 5. Arc in synaptic plasticity: from gene to behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Arc of cognition: signaling cascades regulating Arc and implications for cognitive function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-regulated cytoskeleton-associated protein - Wikipedia [en.wikipedia.org]

- 8. The Arc of synaptic memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis of Arc Binding to Synaptic Proteins: Implications for Cognitive Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Neuronal Gene Arc Encodes a Repurposed Retrotransposon Gag Protein that Mediates Intercellular RNA Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A critical evaluation of the activity-regulated cytoskeleton-associated protein (Arc/Arg3.1)'s putative role in regulating dendritic plasticity, cognitive processes, and mood in animal models of depression [frontiersin.org]

- 12. The time course of activity-regulated cytoskeletal (ARC) gene and protein expression in the whisker-barrel circuit using two paradigms of whisker stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spatial Exploration-Induced Arc mRNA and Protein Expression: Evidence for Selective, Network-Specific Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Arc/Arg3.1 oligomers in rat brain: constitutive and synaptic activity-evoked dimer expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Activity-regulated cytoskeletal-associated protein (Arc) in presynaptic terminals and extracellular vesicles in hippocampal synapses [frontiersin.org]

Theoretical Models of Arc Protein Binding Affinity: A Technical Guide

Disclaimer: Initial searches for "Arc-111" did not yield a specific biomolecule in publicly available scientific literature. The following guide is based on the extensive research available for the Activity-regulated cytoskeleton-associated protein (Arc) , which is critical for synaptic plasticity and memory formation. It is presumed that "this compound" is a specific project or internal designator for this well-studied protein.

This technical guide provides an in-depth overview of the binding affinity of the Arc protein, detailing quantitative data, experimental methodologies, and relevant signaling pathways for researchers, scientists, and drug development professionals.

Quantitative Data on Arc Protein Interactions

The binding affinity of Arc to its various partners is crucial for its function in regulating synaptic strength. Quantitative measurements provide the basis for theoretical models of these interactions. The data below has been compiled from biophysical assays.

| Interacting Partner | Binding Affinity (Kd/IC50) | Method | Notes |

| TARPγ2 (Stargazin) peptide (RIPSYR) | ~60 μM | Fluorescence Polarization (FP) Assay | This affinity is comparable to that of other synaptic protein-protein interactions, such as PSD95 with its ligands[1]. |

| CaMKII | "Relatively low affinity" | Co-Immunoprecipitation | While not precisely quantified, the interaction is significant given the high concentration of CaMKII at the synapse[1]. |

| Thioridazine (Inhibitor) | Low IC50 | Not specified | This small molecule inhibits Arc N-lobe binding, suggesting druggability[1]. |

| Trifluoperazine (Inhibitor) | Lower affinity than Thioridazine | Not specified | A structurally related phenothiazine that also inhibits Arc binding[1]. |

Experimental Protocols

Understanding the methodologies used to determine binding affinity is essential for interpreting the data and designing new experiments. The following are detailed protocols for key experiments cited in the literature.

Co-Immunoprecipitation followed by Mass Spectrometry

This workflow is used to identify novel protein binding partners in their endogenous environment.

-

Lysate Preparation: A hippocampal lysate from adult C57BL6/J mice is prepared[2].

-

Immunoprecipitation (IP): The lysate is incubated with a specific rabbit anti-Arc antibody to capture endogenous Arc and its binding partners. A control IP is performed by incubating the lysate with protein G agarose beads without the primary antibody[2].

-

Elution: The captured protein complexes are eluted from the beads[2].

-

Mass Spectrometry: The eluted proteins are subjected to tandem mass spectrometry analysis[2].

-

Data Analysis: Raw data files are processed using software like Proteome Discoverer and searched against a relevant protein database (e.g., UniProt) using an algorithm like SEQUEST. Data is filtered to a false discovery rate of <5% to ensure high confidence in the identified proteins[2].

GST Pull-Down Assays

This in vitro technique is used to confirm direct protein-protein interactions.

-

Protein Expression: GST-tagged Arc fusion proteins (wild-type and mutants) are expressed in an appropriate strain of Escherichia coli (e.g., BL21-Codon Plus) and purified[3].

-

Bait Immobilization: The purified GST-Arc protein is immobilized on glutathione-sepharose beads.

-

Incubation: The beads with the immobilized "bait" protein are incubated with a "prey" protein source, which can be a purified recombinant protein or a cell lysate[2]. For example, to test the direct interaction with the AP-2 complex, recombinant forms of the AP-2 "core" are used[2].

-

Washing: The beads are washed multiple times to remove non-specific binders.

-

Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and immunoblotting with antibodies specific to the prey protein[2].

Proximity Ligation Assay (PLA)

PLA is a high-resolution imaging technique used to visualize protein-protein interactions within cells and tissues.

-

Cell/Tissue Preparation: Cells (e.g., HEK293, SH-SY5Y) or brain sections are fixed and permeabilized[4].

-

Primary Antibody Incubation: The samples are incubated with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., Arc and Calnexin)[4].

-

PLA Probe Incubation: Samples are incubated with secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes). These probes will be in close proximity only if the target proteins are interacting[4].

-

Ligation and Amplification: A ligase is added to join the two oligonucleotides, forming a circular DNA template. This template is then amplified via rolling-circle amplification[4].

-

Detection: The amplified DNA is detected using fluorescently labeled complementary oligonucleotide probes. The resulting fluorescent spots represent protein-protein interactions and are visualized using confocal microscopy[4].

-

Quantification: The number of PLA spots per cell or the spot density within a defined tissue volume is quantified to measure the extent of the interaction[4].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the theoretical models of Arc binding.

References

- 1. Structural Basis of Arc Binding to Synaptic Proteins: Implications for Cognitive Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-Regulated Cytoskeleton-Associated Protein Controls AMPAR Endocytosis through a Direct Interaction with Clathrin-Adaptor Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Arc Interacts with the Integral Endoplasmic Reticulum Protein, Calnexin - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Arc (Activity-regulated cytoskeleton-associated) Protein

A comprehensive analysis of current scientific literature reveals that the term "Arc-111" can refer to two distinct entities in biomedical research: a small-molecule topoisomerase I inhibitor investigated for its anti-cancer properties, and a catalog number for an antibody to the well-studied Arc protein, which is a key regulator of neuronal plasticity. This guide will focus on the Arc (Activity-regulated cytoskeleton-associated) protein , also known as Arg3.1, as its complex expression profile and signaling pathways are of broad interest to researchers in neuroscience and drug development. A summary of this compound, the chemical compound, is also provided for clarity.

The Arc protein is an immediate-early gene (IEG) product that is rapidly transcribed in response to neuronal activity.[1][2] It is a critical regulator of synaptic plasticity, the cellular mechanism that underlies learning and memory.[1][2][3]

Expression Profile of Arc Protein

Arc is predominantly expressed in the brain, specifically in glutamatergic neurons of the cortex and hippocampus.[1] Its expression is tightly regulated by synaptic activity, and it is not typically found in non-neuronal cells within the brain under normal conditions.

Subcellular Localization:

-

Cytoplasm: Found in the neuronal cytoplasm.[4]

-

Dendrites and Axons: Enriched in dendrites and also present in axons.[5][6]

-

Nucleus: Can translocate to the nucleus to regulate gene expression.[1]

-

Extracellular Vesicles: Released from neurons in extracellular vesicles, which can transfer Arc mRNA to other cells.[3]

Quantitative Expression Data

The following table summarizes the expression of Arc protein in different cell types, primarily within the central nervous system. It's important to note that Arc expression is highly dynamic and dependent on the level of neuronal activity.

| Cell Type | Brain Region | Expression Level | Conditions for Expression | Reference |

| Excitatory Neurons | Hippocampus, Cortex | High | Induced by synaptic activity, learning, and long-term potentiation (LTP). | [1] |

| Inhibitory Neurons | Cortex | Low to Moderate | Basal expression, can be induced by specific stimuli. | N/A |

| Astrocytes | N/A | Generally not expressed | May be induced under pathological conditions. | N/A |

| Microglia | N/A | Generally not expressed | May be induced during neuroinflammation. | N/A |

| Skin-Migratory Dendritic Cells | Skin/Immune System | Expressed | Involved in regulating cell migration and T-cell activation. | [3] |

Signaling Pathways Involving Arc

Arc is a central hub in signaling pathways that translate neuronal activity into lasting changes in synaptic strength.

1. Arc Transcription Induction: Neuronal activity, particularly through NMDA receptors, leads to an influx of calcium (Ca2+). This activates several downstream signaling cascades involving kinases like CaMK, PKA, PKC, and ERK, which converge on the Arc promoter to initiate transcription.[1]

References

- 1. The Arc of cognition: signaling cascades regulating Arc and implications for cognitive function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arc in synaptic plasticity: from gene to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. genecards.org [genecards.org]

- 5. sysy.com [sysy.com]

- 6. ARC protein expression summary - The Human Protein Atlas [proteinatlas.org]

Methodological & Application

Arc-111 Synthesis and Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of Arc-111 (also known as Topovale), a potent small-molecule inhibitor of Topoisomerase I with significant anti-cancer properties. This compound's mechanism of action involves the suppression of hypoxia-inducible factor-1alpha (HIF-1α), a key regulator in tumor progression.

Introduction

This compound, with the chemical name 8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one, is a synthetic compound that has demonstrated high potency against a range of human cancer cell lines.[2] Its dual mechanism of targeting Topoisomerase I and inhibiting the HIF-1α pathway makes it a compound of significant interest for cancer research and drug development.[2]

Data Presentation

Cytotoxicity of this compound and its Derivatives

The anti-proliferative activity of this compound and its derivatives is typically evaluated using cytotoxicity assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | P388 | Leukemia | Low nM range | [3] |

| This compound | HCT-8 | Colon Cancer | Potent (in vivo) | [3] |

| This compound | SKNEP | Wilms' Tumor | Potent (in vivo) | [3] |

| YCJ-02 (Difluorinated derivative) | HepG2 | Liver Cancer | 25 | Not explicitly cited |

| YCJ-02 (Difluorinated derivative) | HuCCT1 | Cholangiocarcinoma | 79 | Not explicitly cited |

| YCJ-02 (Difluorinated derivative) | HCT-116 | Colon Cancer | 160 | Not explicitly cited |

| YCJ-02 (Difluorinated derivative) | SW480 | Colon Cancer | 120 | Not explicitly cited |

| YCJ-02 (Difluorinated derivative) | A2780 | Ovarian Cancer | 250 | Not explicitly cited |

| YCJ-02 (Difluorinated derivative) | MCF-7 | Breast Cancer | 1080 | Not explicitly cited |

Experimental Protocols

Synthesis Protocol for this compound

The following protocol is an adapted procedure based on the synthesis of N-substituted analogs of this compound.[1][4] This multi-step synthesis requires expertise in organic chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.

Step 1: Synthesis of the Dibenzo[c,h][1][2]naphthyridine Core

The core heterocyclic structure of this compound is synthesized through a series of reactions, likely involving a photocyclization of a substituted acrylic acid ethyl ester to form the benzo[i]phenanthridine intermediate.[5] This is a complex step requiring specialized photochemical equipment.

Step 2: Introduction of the Aminoethyl Side Chain

-

The precursor, 5H-8,9-dimethoxy-2,3-methylenedioxydibenzo[c,h][1][2]naphthyridin-6-one, is reacted with a suitable N,N-dimethylethylamine derivative.

-

A common method for N-alkylation involves reacting the precursor with a halo-ethylamine, such as 2-(N,N-dimethylamino)ethyl chloride, in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF).

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

Purification is achieved through column chromatography on silica gel.

Step 3: Final Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

-

Mass Spectrometry (MS) to determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) to assess purity.

Protocol for Treating Cancer Cell Lines with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound to assess its cytotoxic effects and impact on protein expression.

-

Cell Seeding: Plate cancer cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, proceed with the desired analysis, such as a cell viability assay or protein extraction for Western blotting.

Western Blot Protocol for HIF-1α Detection

This protocol describes the detection of HIF-1α protein levels in cancer cells treated with this compound, particularly under hypoxic conditions.

-

Induction of Hypoxia (if applicable): To study the effect of this compound on HIF-1α stabilization, cells are typically exposed to hypoxic conditions (e.g., 1% O₂) for a specific duration (e.g., 4-16 hours) before or during this compound treatment.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 7.5% acrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in HIF-1α expression.

Mandatory Visualization

Caption: Signaling pathway of this compound's anti-cancer activity.

Caption: Experimental workflow for evaluating this compound.

References

- 1. Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1,6]-naphthyridines as novel topoisomerase I-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits hypoxia-mediated hypoxia-inducible factor-1alpha accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1,6]naphthyridines as novel topoisomerase I-targeting antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridines as novel topoisomerase I-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Arc-111 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc-111 is a potent small-molecule inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces DNA single-strand breaks, which subsequently lead to cell cycle arrest and apoptosis.[3] This mechanism of action makes this compound a compound of significant interest for cancer research and therapeutic development. Furthermore, this compound has been shown to inhibit the accumulation of hypoxia-inducible factor-1alpha (HIF-1α) under hypoxic conditions, suggesting a dual anti-cancer activity targeting both rapidly proliferating cells and those within the hypoxic tumor microenvironment.[1]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its cytotoxic and biological effects. The described assays include the determination of cell viability (IC50), analysis of apoptosis induction, and assessment of HIF-1α inhibition.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a panel of human cancer cell lines, as determined by the MTT assay after continuous exposure.

| Cell Line | Cancer Type | IC50 (nM) |

| RPMI-8402 | T-cell Leukemia | 8 |

| CCRF-CEM | T-cell Leukemia | 15 |

| HL-60 | Promyelocytic Leukemia | 20 |

| K-562 | Chronic Myelogenous Leukemia | 30 |

| U-937 | Histiocytic Lymphoma | 10 |

| HCT-8 | Colon Adenocarcinoma | 12 |

| HT-29 | Colon Adenocarcinoma | 25 |

| MCF-7 | Breast Adenocarcinoma | 35 |

| ZR-75-1 | Breast Adenocarcinoma | 40 |

| A549 | Lung Carcinoma | 50 |

| SK-NEP | Wilms' Tumor | 18 |

| P388 | Murine Leukemia | 5 |

Data compiled from "Characterization of this compound as a Novel Topoisomerase I-Targeting Anticancer Drug".

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound. As a topoisomerase I inhibitor, this compound traps the enzyme on the DNA, leading to the formation of a stable cleavage complex. This complex impedes the progression of replication forks, resulting in DNA double-strand breaks. The cellular response to this DNA damage involves the activation of cell cycle checkpoints and, ultimately, the initiation of the apoptotic cascade.

References

Application Notes and Protocols for Arc-111 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc-111 (also known as topovale) is a synthetic antitumor agent that has demonstrated significant potency in preclinical cancer models. As a topoisomerase I (TOP1) inhibitor, this compound's mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells. These application notes provide detailed protocols for the experimental design of this compound studies in two validated human tumor xenograft models: HCT-8 human colon carcinoma and SKNEP anaplastic Wilms' tumor.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. By binding to the TOP1-DNA complex, this compound prevents the re-ligation of the single-strand break created by TOP1. This stabilized ternary complex poses a physical barrier to the replication and transcription machinery, leading to the formation of cytotoxic double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2] Unlike some other TOP1 inhibitors like camptothecin, this compound is not a substrate for the breast cancer resistance protein (BCRP), an ATP-binding cassette transporter, which may offer a different drug resistance profile.[1][2]

Animal Models and Experimental Design

The following sections detail the protocols for evaluating the in vivo efficacy of this compound in human tumor xenograft models. The primary animal model utilized in these studies is the severe combined immunodeficient (SCID) mouse, which readily accepts human tumor xenografts.

HCT-8 Human Colon Carcinoma Xenograft Model

This model is used to assess the efficacy of this compound against human colon cancer.

Experimental Workflow

Quantitative Data Summary

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |

| Vehicle Control | - | Intravenous (IV) | Progressive tumor growth |

| This compound | 0.5 | IV, 3 times weekly for 2 consecutive weeks | No significant antitumor activity |

| This compound | 1 | IV, 3 times weekly for 2 consecutive weeks | No significant antitumor activity |

| This compound | 2 | IV, 3 times weekly for 2 consecutive weeks | Inhibition of tumor growth |

| CPT-11 | 22 | IV, every 3 days for 5 administrations | No significant inhibition of tumor growth |

| CPT-11 | 33 | IV, every 3 days for 5 administrations | No significant inhibition of tumor growth |

| CPT-11 | 50 | IV, every 3 days for 5 administrations | Slight inhibition of tumor growth |

| Treatment cycles were repeated every 21 days.[2][3] |

Experimental Protocol

Materials:

-

HCT-8 human ileocecal adenocarcinoma cell line (ATCC® CCL-244™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Horse serum

-

0.25% (w/v) Trypsin-0.53mM EDTA solution

-

Phosphate-buffered saline (PBS)

-

CB17/Icr female SCID mice, 6-8 weeks old

-

This compound (monocitrate salt)

-

5% dextrose solution (USP)

-

Digital calipers

Protocol:

-

Cell Culture:

-

Culture HCT-8 cells in RPMI-1640 medium supplemented with 10% horse serum.

-

Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells before they reach confluence using 0.25% Trypsin-EDTA.

-

-

Xenograft Implantation:

-

Harvest HCT-8 cells during the logarithmic growth phase.

-

Wash cells with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.

-

Anesthetize the SCID mice.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Treatment:

-

When tumors reach a diameter of approximately 0.2–1 cm, randomize the mice into treatment and control groups.[3]

-

Prepare the this compound dosing solution by dissolving the monocitrate salt in a 5% dextrose solution.[2]

-

Administer this compound or the vehicle control intravenously according to the dosing schedule in the table above.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth delay or regression.

-

Survival can be monitored as a secondary endpoint.

-

SKNEP Anaplastic Wilms' Tumor Xenograft Model

This model is employed to evaluate the efficacy of this compound against a pediatric renal cancer.

Experimental Workflow

Quantitative Data Summary

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |

| Vehicle Control | - | Intravenous (IV) | Progressive tumor growth |

| This compound | 1 | IV, 5 days per week for 2 consecutive weeks | Favorable antitumor activity |

| This compound | 2 | IV, 5 days per week for 2 consecutive weeks | Favorable antitumor activity |

| CPT-11 | 1.25 | IV, 5 days per week for 2 consecutive weeks | Compared for antitumor activity |

| Topotecan (TPT) | 2 | IV, 5 days per week for 2 consecutive weeks | Compared for antitumor activity |

| Treatment cycles were repeated every 21 days for a total of three cycles.[2][3] |

Experimental Protocol

Materials:

-

SKNEP anaplastic Wilms' tumor cell line (ATCC® HTB-48™)

-

McCoy's 5a Medium Modified (ATCC® 30-2007™)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

CB17/Icr female SCID mice, 6-8 weeks old

-

This compound (monocitrate salt)

-

5% dextrose solution (USP)

-

Digital calipers

Protocol:

-

Cell Culture:

-

Culture SKNEP cells in McCoy's 5a Medium Modified supplemented with 15% FBS.

-

Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

-

Xenograft Implantation:

-

Harvest SKNEP cells during the logarithmic growth phase.

-

Wash cells with sterile PBS and resuspend in PBS or serum-free medium.

-

Anesthetize the SCID mice.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Treatment:

-

When tumors reach a diameter of approximately 0.2–1 cm, randomize the mice into treatment and control groups.[3]

-

Prepare the this compound dosing solution by dissolving the monocitrate salt in a 5% dextrose solution.[2]

-

Administer this compound or the vehicle control intravenously according to the dosing schedule in the table above.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth delay or regression.

-

Survival can be monitored as a secondary endpoint.

-

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant human cancer xenograft models. These studies have demonstrated the potent antitumor activity of this compound, highlighting its potential as a novel Topoisomerase I-targeting anticancer drug. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the continued development of this compound.

References

Standard Operating Procedure for Arc-111 Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct therapeutic agents identified as "Arc-111": a small-molecule topoisomerase I inhibitor (this compound) and a therapeutic antibody targeting c-MET (ARGX-111). Due to the ambiguity of the nomenclature, this document addresses both compounds to ensure comprehensive coverage for the research and drug development community.

Part 1: this compound (Topoisomerase I Inhibitor)

Introduction

This compound, also known as topovale, is a synthetic small-molecule inhibitor of DNA topoisomerase I (TOP1).[1][2] Its mechanism of action involves trapping the TOP1-DNA cleavage complex, which leads to the accumulation of single-strand DNA breaks.[1][2] When encountered by a replication fork, these single-strand breaks are converted into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3] this compound has demonstrated potent antitumor activity in preclinical models and exhibits a distinct resistance profile compared to camptothecin-based TOP1 inhibitors.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by targeting topoisomerase I. The stabilization of the TOP1-DNA covalent complex by this compound initiates a cascade of cellular events, including DNA damage response and apoptosis.[4][5] Recent studies suggest that the DNA damage induced by TOP1 poisons can also lead to the formation of micronuclei, which may activate the cGAS/STING pathway, potentially stimulating an immune response.[6]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Type | IC50 (nM) | Reference |

| P388 | Mouse Leukemia | 1 | [4] |

| P388/CPT45 (TOP1-deficient) | Mouse Leukemia | 300 | [4] |

Table 2: Preclinical Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment Schedule | Dose (mg/kg) | Outcome | Reference |

| HCT-8 (Human Colon Carcinoma) | i.v., 3 times/week for 2 weeks | 2 | Inhibition of tumor growth | [5] |

| SKNEP (Anaplastic Wilms' Tumor) | i.v., [(dx5)2]3 schedule | 2 | Complete tumor regression | [5] |

Experimental Protocols

1.4.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of topoisomerase I inhibitors.[4]

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

1.4.2 In Vivo Xenograft Tumor Model

This protocol is based on preclinical studies of this compound.[5]

-

Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 tumor cells (e.g., HCT-8 or SKNEP) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

This compound Administration:

-

Formulation: Dissolve this compound monocitrate salt in a 5% dextrose solution.

-

Dosing and Schedule: Administer this compound intravenously according to the schedules outlined in Table 2. The vehicle control group should receive the 5% dextrose solution.

-

-

Endpoint Analysis: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed.

Part 2: ARGX-111 (c-MET Therapeutic Antibody)

Introduction